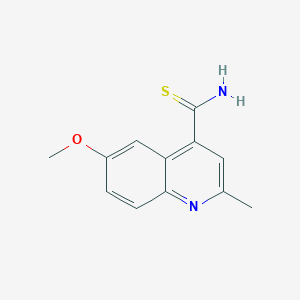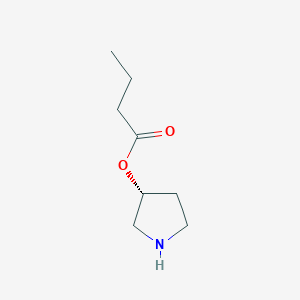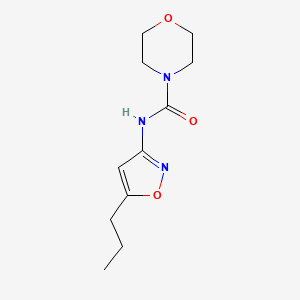
N-(5-Propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cycloaddition reaction of nitrile oxides with alkynes to form the isoxazole ring . The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide may involve large-scale cycloaddition reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form oxazoles.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazolines.
Substitution: The compound can undergo nucleophilic substitution reactions at the morpholine or carboxamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isoxazole ring can yield oxazoles, while reduction can produce isoxazolines .
Aplicaciones Científicas De Investigación
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide include other isoxazole derivatives such as:
- Isoxazole-4-carboxamide
- Isoxazole-5-carboxamide
- Morpholine-4-carboxamide
Uniqueness
N-(5-Propylisoxazol-3-yl)morpholine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group at the 5-position of the isoxazole ring and the morpholine-4-carboxamide moiety can confer distinct properties compared to other isoxazole derivatives .
Propiedades
Número CAS |
55808-63-4 |
|---|---|
Fórmula molecular |
C11H17N3O3 |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
N-(5-propyl-1,2-oxazol-3-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-9-8-10(13-17-9)12-11(15)14-4-6-16-7-5-14/h8H,2-7H2,1H3,(H,12,13,15) |
Clave InChI |
KTQAYZRGXTXXTI-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NO1)NC(=O)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Ethyl-3-((methylthio)methyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12882544.png)
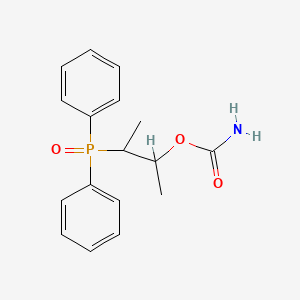
![N-[(4-Methoxyphenyl)methyl]-2-phenylquinoline-8-carboxamide](/img/structure/B12882561.png)
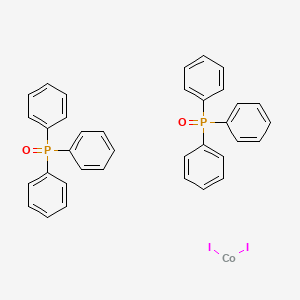

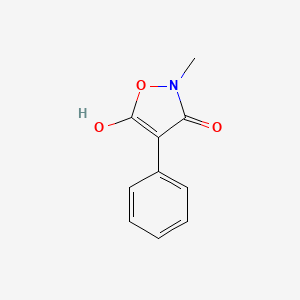
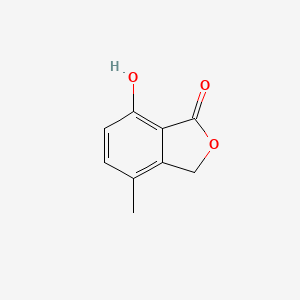
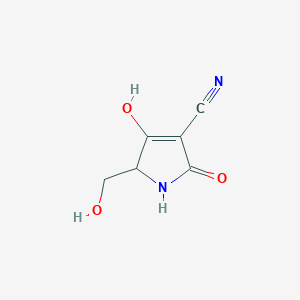
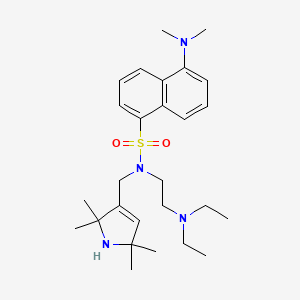

![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
